![molecular formula C12H15N3O2 B1484465 2-(4-Aminobutan-2-yl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one CAS No. 2098143-26-9](/img/structure/B1484465.png)
2-(4-Aminobutan-2-yl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one
Overview
Description
2-(4-Aminobutan-2-yl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one, commonly referred to as ABF2, is an organic compound with significant potential for scientific research applications. It is a heterocyclic compound that contains both nitrogen and oxygen atoms and can be used for various purposes in the laboratory.
Scientific Research Applications
Synthesis and Chemical Properties
Research on furan derivatives and dihydropyridazines emphasizes their synthesis and chemical reactivity. For instance, Lopes et al. (2015) explored the chemistry of furans, demonstrating the synthesis of functionalized bis(furan-2-yl)methanes and 1,6-dihydropyridazines, highlighting the reactivity of bis(furan-2-yl) compounds towards nitroso- and azoalkenes (Lopes et al., 2015). This work signifies the potential of furan and dihydropyridazine derivatives in constructing complex organic molecules, possibly including the compound of interest.
Biological Activities
Studies on compounds containing furan and pyridazine rings also delve into their biological activities. For example, El-Shehry et al. (2020) synthesized new fused thiazolo[3,2-b]triazine and triazolo[4,3-b]triazine derivatives, starting from a compound similar to the one , and evaluated their antimicrobial activity (El-Shehry et al., 2020). This suggests that derivatives of 2-(4-Aminobutan-2-yl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one might also possess notable antimicrobial properties.
Potential Pharmacological Applications
Danilchenko (2017) analyzed the effects of a triazole derivative with structural similarity to the compound , focusing on biochemical parameters during treatment, indicating potential antioxidant and immune-modulating properties (Danilchenko, 2017). This points towards the possible pharmacological significance of 2-(4-Aminobutan-2-yl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one in developing new therapeutic agents.
properties
IUPAC Name |
2-(4-aminobutan-2-yl)-6-(furan-2-yl)pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-9(6-7-13)15-12(16)5-4-10(14-15)11-3-2-8-17-11/h2-5,8-9H,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSRXHLWKASGBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C(=O)C=CC(=N1)C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminobutan-2-yl)-6-(furan-2-yl)-2,3-dihydropyridazin-3-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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